ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 3-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is a chemical compound with the CAS Number: 1558246-07-3 . It has a molecular weight of 246.27 . The IUPAC name for this compound is ethyl 1-benzyl-2-hydroxy-1H-imidazole-5-carboxylate .
Synthesis Analysis
The synthesis of substituted imidazoles, such as this compound, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H14N2O3/c1-2-18-12(16)11-8-14-13(17)15(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,17) . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, imidazoles are known to be key components in a variety of functional molecules . They are involved in a wide range of chemical reactions, with an emphasis on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.27 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Radioactive Tracer Synthesis
The compound has been used in the synthesis of radioactive tracers for positron emission tomography (PET) studies. For instance, Suzuki et al. (1985) described the production of a related compound, [11C]RO 15-1788, for in vivo visualization or quantitative analysis of brain benzodiazepine receptors (Suzuki et al., 1985).
Catalysis and Organic Synthesis
This chemical is also significant in the field of organic synthesis and catalysis. Khaligh (2014) used a related compound in a one-pot synthesis of unsymmetrical polyhydroquinoline derivatives, demonstrating the versatility of this class of compounds in facilitating complex chemical reactions (Khaligh, 2014). Additionally, Khazaei et al. (2011) found that ionic liquid combinations involving similar compounds efficiently catalyze the synthesis of benzimidazoles (Khazaei et al., 2011).
Material Science
In material science, Yamada et al. (2008) explored the use of a related compound in the oxidative arylation of ethylene with benzene, indicating potential applications in the development of new materials and chemical processes (Yamada et al., 2008).
Drug Synthesis and Evaluation
It also plays a role in drug synthesis and evaluation. Mohamed (2014) discussed the synthesis of derivatives of a similar compound for potential pharmaceutical applications (Mohamed, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of targets due to their broad spectrum of biological activities. They have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The exact mode of action can vary depending on the specific imidazole derivative and its target. For example, some imidazole derivatives may inhibit certain enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, they may interfere with the synthesis of certain proteins or disrupt cell signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can vary widely. Generally, they are known to be highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of imidazole derivatives can vary depending on their specific targets and mode of action. For example, they may lead to the death of bacterial cells, reduction of inflammation, or inhibition of tumor growth .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the imidazole ring, potentially influencing its interaction with its targets .
properties
IUPAC Name |
ethyl 3-benzyl-2-oxo-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)11-8-14-13(17)15(11)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLACCPBDCCKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)N1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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